

Spectroscopic Profile of Methyl 2-(benzyloxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(benzyloxy)acetate

Cat. No.: B1354321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(benzyloxy)acetate**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **Methyl 2-(benzyloxy)acetate** is $C_{10}H_{12}O_3$, with a molecular weight of 180.20 g/mol .^[1] The structural and spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.39 - 7.27	m	5H	C_6H_5
4.63	s	2H	$-OCH_2-Ph$
4.07	s	2H	$-OCH_2-C=O$
3.75	s	3H	$-OCH_3$

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
170.8	C=O
137.2	C (quaternary, C ₆ H ₅)
128.6	CH (C ₆ H ₅)
128.1	CH (C ₆ H ₅)
127.8	CH (C ₆ H ₅)
73.4	-OCH ₂ -Ph
68.4	-OCH ₂ -C=O
52.1	-OCH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description of Expected Signal	Functional Group & Vibration
3030	Aromatic C-H Stretch	=C-H Stretch
2950, 2870	Aliphatic C-H Stretch	-C-H Stretch
1755	Strong, sharp absorption	C=O Stretch (Ester)
1495, 1455	C=C bond stretching in the ring	C=C Stretch (Aromatic)
1195, 1120	Strong absorptions	C-O Stretch (Ether and Ester)

Mass Spectrometry (MS)

m/z	Interpretation
180	$[M]^+$ (Molecular Ion)
121	$[M - COOCH_3]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl ion)

Experimental Protocols

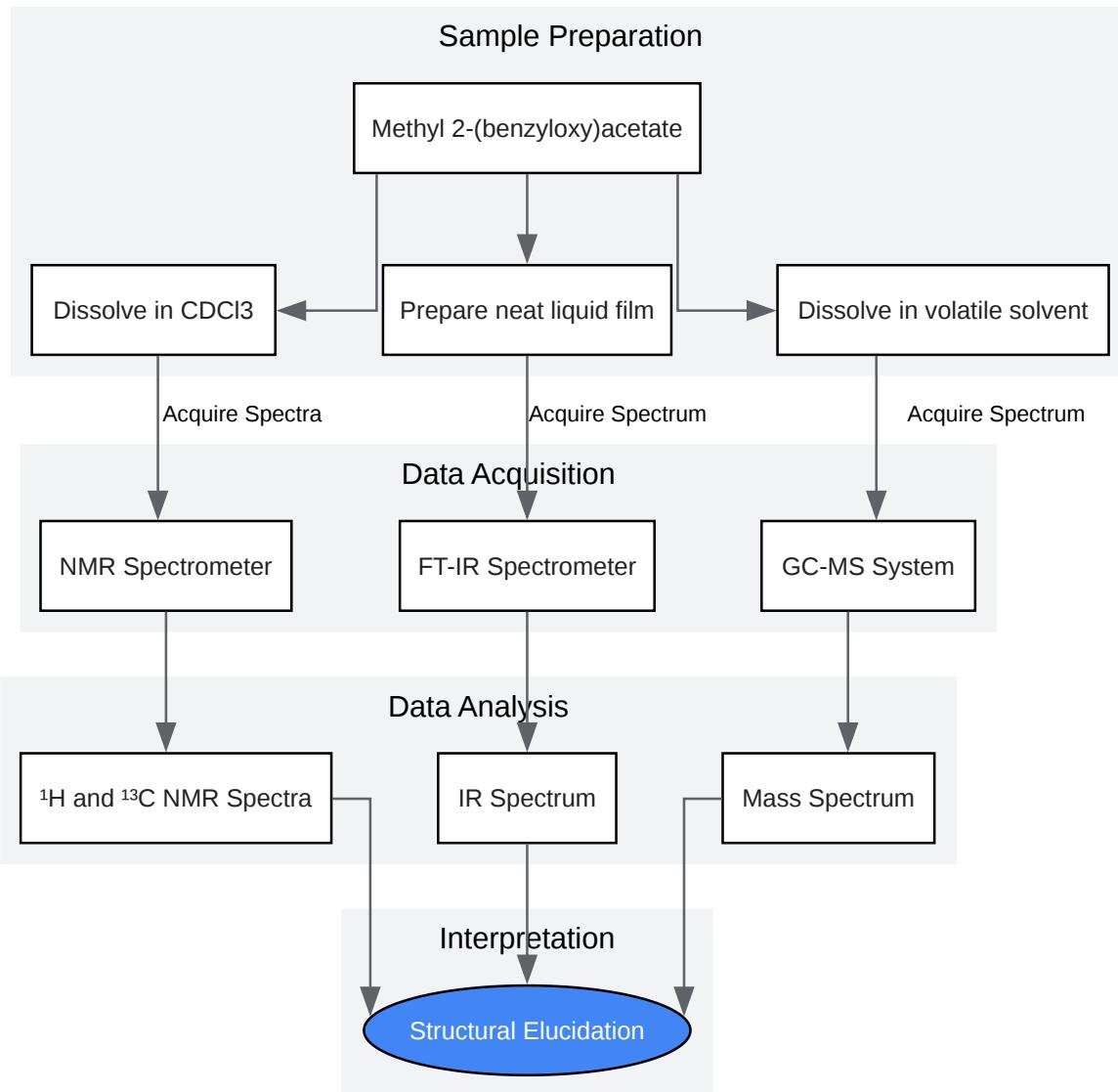
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Methyl 2-(benzyloxy)acetate** (5-10 mg) in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL) is prepared and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of liquid **Methyl 2-(benzyloxy)acetate** is typically recorded neat as a thin film between two salt plates (e.g., NaCl or KBr). The sample is applied to one plate, and the second plate is placed on top to spread the liquid. The spectrum is then obtained using a Fourier Transform Infrared (FT-IR) spectrometer.


Mass Spectrometry (MS)

Mass spectra are generally obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are then detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **Methyl 2-(benzyloxy)acetate**.

Spectroscopic Analysis Workflow for Methyl 2-(benzyloxy)acetate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(benzyloxy)acetate | C10H12O3 | CID 11745225 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(benzyloxy)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354321#methyl-2-benzyloxy-acetate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com